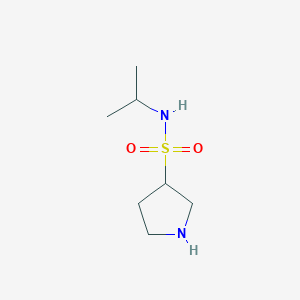

N-(propan-2-yl)pyrrolidine-3-sulfonamide

Übersicht

Beschreibung

N-(propan-2-yl)pyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S . It’s a versatile compound used in scientific research, with applications ranging from medicinal chemistry to material science.

Synthesis Analysis

The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis

The molecular structure of N-(propan-2-yl)pyrrolidine-3-sulfonamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in N-(propan-2-yl)pyrrolidine-3-sulfonamide is a versatile scaffold that can undergo various chemical reactions . The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(propan-2-yl)pyrrolidine-3-sulfonamide include its molecular weight, which is 192.28 . More detailed properties such as melting point, boiling point, and density could not be found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

- Pyrrolidin-3-ones Synthesis : A study on the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides led to the synthesis of chiral pyrrolidin-3-ones using solid-phase synthesis. This unexpected outcome, differing from the previously reported formation of 1,4-oxazepanes, adds valuable insights into the scope of sulfonamide applications in organic synthesis (Králová et al., 2019).

- Cross-Coupling Reactions : The catalyzed cross-coupling of 3-bromopyridine with various sulfonamides, including N-(propan-2-yl)pyrrolidine-3-sulfonamide derivatives, demonstrates their versatility in forming N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, showcasing the compound's utility in complex chemical syntheses (Han, 2010).

Novel Reaction Methodologies

- Microwave-Assisted Syntheses : A novel, efficient, solvent-free microwave-assisted method has been developed for the preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides, illustrating the compound's potential in facilitating rapid and eco-friendly chemical syntheses (Ghattas et al., 2014).

- Highly Stereoselective Reactions : N-(propan-2-yl)pyrrolidine-3-sulfonamide and related compounds have been utilized as catalysts for Mannich-type reactions, enabling the synthesis of functionalized α-amino acid derivatives with high levels of selectivity, which is crucial for the development of pharmaceuticals and other active molecules (Wang et al., 2004).

Antimicrobial Applications

- Antimicrobial Activity : Research on the synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including those related to N-(propan-2-yl)pyrrolidine-3-sulfonamide, has shown potential antimicrobial activity. This underscores the role of sulfonamide derivatives in the development of new antimicrobial agents (Fadda et al., 2016).

Zukünftige Richtungen

The pyrrolidine ring, a key feature of N-(propan-2-yl)pyrrolidine-3-sulfonamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

Eigenschaften

IUPAC Name |

N-propan-2-ylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-6(2)9-12(10,11)7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOBYRLOJKBNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)pyrrolidine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)

amine](/img/structure/B1454574.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)

![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)